2-Aminobenzanilide
Description
Overview of 2-Aminobenzanilide as a Research Compound
This compound is an organic compound characterized by an amino group attached to a benzamide (B126) framework. smolecule.com This structure provides it with unique chemical properties, making it a valuable intermediate in organic synthesis. smolecule.com It is a stable, neutral compound often used as a starting material for a variety of chemical reactions. medchemexpress.comdcchemicals.com
| Property | Value |
| CAS Number | 4424-17-3 biosynth.comscbt.comthermofisher.com |
| Molecular Formula | C₁₃H₁₂N₂O biosynth.comscbt.comthermofisher.com |
| Molecular Weight | 212.25 g/mol biosynth.comscbt.com |
| Melting Point | 130 - 134 °C thermofisher.comfishersci.ie |
| Boiling Point | 309.6 °C at 760 mmHg smolecule.comalfa-chemistry.com |
| Appearance | Solid thermofisher.com |
Historical Context of this compound in Chemical Research
While specific details about its initial discovery are not extensively documented in readily available literature, the study of aminobenzanilides and their derivatives has been a subject of interest for several decades. For instance, research into the anticonvulsant activity of 2- and 3-aminobenzanilides was published as early as 1986. acs.org The core structure of this compound places it within the broader class of benzamides, a group of compounds that have been extensively studied and utilized in medicinal chemistry and material science.
Significance of this compound in Modern Chemical and Biochemical Sciences
The importance of this compound in contemporary research is multifaceted. It is a key component in the synthesis of various heterocyclic compounds, including quinazolinones, which are known for their wide range of biological activities. academie-sciences.fr Furthermore, its derivatives have been extensively investigated for their potential as therapeutic agents.
Key Research Areas:
Synthesis of Heterocycles: this compound serves as a precursor in the synthesis of quinazolin-4(1H)-ones through condensation reactions with aldehydes. academie-sciences.fr
Medicinal Chemistry: Derivatives of this compound have been designed and synthesized as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. researchgate.netresearchgate.netnih.gov These inhibitors have shown potential in triggering growth arrest or apoptosis in tumor cells. researchgate.netresearchgate.net Specifically, N-(2-aminophenyl)benzamide derivatives have been a focus of such research. researchgate.net
Biochemical Probes: Due to its fluorescent properties, 2-aminobenzamide (B116534), a related compound, is used as a fluorescent tag in glycan analysis. medchemexpress.comdcchemicals.comchemsrc.com
Blood Coagulation: 2-Aminobenzamide and its derivatives have been explored for their role in the blood coagulation cascade. medchemexpress.comdcchemicals.comchemsrc.com
Material Science: Some studies have suggested that this compound may exhibit liquid crystalline properties, indicating potential applications in the development of materials for display technologies and other optoelectronic devices. smolecule.com
Detailed Research Findings:
A significant body of research has focused on the development of this compound derivatives as HDAC inhibitors. researchgate.netresearchgate.netresearchgate.net These studies involve designing and synthesizing a large series of these derivatives and testing their inhibitory activity against various HDAC isoforms. researchgate.netnih.gov For example, a series of 2-aminobenzanilides linked at the 4'-position to different chemical groups were synthesized and showed potent inhibitory activity against HDAC1. researchgate.netnih.gov The introduction of substituents at the 4'-position of the benzamide moiety has been found to generate highly selective inhibitors of HDAC1 and HDAC2. researchgate.net
In another area of research, this compound has been used in cascade reactions to synthesize 2,3-dihydroquinazolin-4(1H)-ones. academie-sciences.fr This method has been shown to be efficient, providing good to excellent yields under mild conditions. academie-sciences.fr
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPVTENMNDHFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196076 | |
| Record name | Benzamide, 2-amino-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4424-17-3 | |
| Record name | 2-Amino-N-phenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4424-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-amino-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminobenzanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-amino-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Aminobenzanilide and Its Derivatives
Classical and Contemporary Synthetic Routes to 2-Aminobenzanilide
The primary approaches to synthesizing this compound involve direct amination, the reduction of corresponding nitro compounds, and multicomponent reactions like the Bargellini reaction. smolecule.com
Direct amination involves the introduction of an amino group onto a benzanilide (B160483) framework. This can be achieved by reacting benzanilide with ammonia (B1221849) or primary amines under specific conditions. smolecule.com Another advanced strategy for direct C-H amination involves the use of photolytically-generated aminium radicals, which can effectively create aryl dialkyl amine functionalities. whiterose.ac.uk This method is noted for its tolerance of various functional groups, including halides and boronate esters, which are valuable for subsequent chemical modifications. whiterose.ac.uk
A common and effective route to this compound is the reduction of 2-nitrobenzanilide. This precursor can be readily prepared from commercially available materials. researchgate.net The transformation of the nitro group to an amine is a fundamental step. One specific method involves the reductive cyclization of o-nitrobenzanilides using zinc and sodium hydroxide (B78521) in aqueous methanol, which provides a convenient pathway to related indazolones but highlights the reduction of the nitro group as a key transformation. researchgate.net
Another documented process involves the reduction of 2,4',4-trinitrobenzanilide using iron powder in an aqueous solution of dimethylacetamide or dimethylformamide at temperatures between 96-101°C. google.com The synthesis of various 2-(2-phenoxyacetamido)benzamide derivatives also employs a reduction step, where a nitrobenzamide precursor is reduced using palladium on activated charcoal in a Parr apparatus. nih.gov
Table 1: Examples of Reduction Conditions for Nitrobenzamide Derivatives
| Precursor | Reducing Agent(s) | Solvent/Conditions | Product Type | Reference |
| o-Nitrobenzanilides | Zinc, Sodium Hydroxide | Aqueous Methanol | 2-Arylindazol-3-ones | researchgate.net |
| 2,4',4-Trinitrobenzanilide | Iron Powder | Dimethylacetamide/Water, 96-101°C | 2',4',4-Triaminobenzanilide | google.com |
| Substituted Nitrobenzamides | Palladium on Charcoal (H₂) | Parr Apparatus | Aminobenzamides | nih.gov |
| 2-Nitrobenzamides | Tin(II) Chloride (SnCl₂) | Hydrochloric Acid (HCl) | 2-Aminobenzamides | nih.gov |
This table is generated based on data from the text.
The Bargellini reaction is a notable method where 2-aminobenzamide (B116534) (a related compound) can act as a competent ambident nucleophile. medchemexpress.comchemsrc.comguidechem.commedchemexpress.com This reaction facilitates the formation of various derivatives, demonstrating its utility in the broader synthesis of compounds within this chemical family. smolecule.commedchemexpress.com While not a direct synthesis of this compound itself, its principles are applied in creating derivatives from similar starting materials.
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering benefits such as reduced reaction times and often higher yields. fip.org This technology has been successfully applied to the synthesis of derivatives related to this compound. For instance, an efficient solid-phase methodology for synthesizing N-acyl and N-sulfonyl substituted 2-aminobenzo[d] medchemexpress.comCurrent time information in Bangalore, IN.thiazine derivatives utilizes microwave irradiation for the key cyclization step. researchgate.net
Similarly, the synthesis of 2-substituted tetrahydro-1,3-thiazepines and 2-amino-4-chloro-pyrimidine derivatives has been effectively achieved using microwave assistance. nih.govbeilstein-journals.org In the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives, microwave irradiation at 160-320 Watts for 2-8 minutes resulted in yields of 68-81%. fip.org These examples underscore the potential of microwave technology to efficiently produce complex derivatives from precursors structurally related to this compound. researchgate.netthieme-connect.com
Bargellini Reaction in this compound Synthesis
Advanced Strategies in this compound Derivatization
The functional groups of this compound—the primary amine and the amide linkage—provide reactive sites for further modification, allowing for the creation of diverse and complex molecules.
N-substitution allows for the introduction of various functional groups onto the nitrogen atoms of the this compound scaffold. The synthesis of novel 6‐chloro‐7‐(4‐phenylimino‐4H‐3,1‐benzoxazin‐2‐yl)‐3‐(substituted)‐1,4,2‐benzodithiazine 1,1‐dioxides demonstrates this principle, where this compound is reacted with a carbonyl chloride in boiling toluene (B28343) to form an N-acylated intermediate. nih.gov
Further strategies involve the preparation of 2-(N-substituted)-amino-benzimidazole derivatives. google.com In these multi-step syntheses, precursor molecules are functionalized and then cyclized to form the benzimidazole (B57391) ring system, illustrating how the amino group can be incorporated into new heterocyclic structures. google.com The development of C-H manipulation techniques also allows for the direct functionalization of aniline (B41778) derivatives, providing a streamlined route to N-functionalized 2-aminophenols, which are structurally related to derivatives of this compound. nih.gov
Reactions with Active Methylene (B1212753) Reagents for Heterocycle Formation
The reaction of this compound derivatives, particularly those that have been cyclized to form quinazolinones, with active methylene compounds is a powerful strategy for constructing fused heterocyclic systems. Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups (e.g., -CN, -COOR, -COR), serve as versatile nucleophiles for annulation reactions.
Research has shown that 2-thioureidoquinazolinone, a derivative conceptually related to this compound, reacts with active methylene compounds like diethyl malonate, ethyl acetoacetate, and acetylacetone (B45752) in the presence of a base such as sodium ethoxide. sci-hub.se These reactions proceed via condensation and cyclization to yield quinazolinylpyrimidinethiones, demonstrating the utility of active methylene reagents in building complex polycyclic structures from benzanilide-derived precursors. sci-hub.se The general reactivity involves the nucleophilic attack of the deprotonated active methylene compound, followed by an intramolecular cyclization and dehydration sequence to form a new heterocyclic ring fused to the quinazoline (B50416) core.
This methodology is significant for its ability to introduce a variety of substituents onto the newly formed ring, dictated by the choice of the active methylene reagent, thereby enabling the creation of diverse chemical libraries for biological screening.
Table 1: Heterocycle Formation from Quinazolinone Derivatives and Active Methylene Reagents
| Quinazolinone Derivative | Active Methylene Reagent | Product | Conditions |
|---|---|---|---|
| 2-Thioureidoquinazolinone | Diethyl malonate | Quinazolinylpyrimidinethione derivative | Sodium ethoxide |
| 2-Thioureidoquinazolinone | Ethyl acetoacetate | Quinazolinylpyrimidinethione derivative | Sodium ethoxide |
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a highly efficient route to complex molecules like quinazolinone derivatives. nih.gov These strategies are prized for their atom economy, operational simplicity, and ability to rapidly generate structural diversity. nih.govorganic-chemistry.org
A prominent MCR for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of isatoic anhydride (B1165640) (which serves as a 2-aminobenzamide precursor), an aldehyde or ketone, and a primary amine or other nitrogen source. Various catalysts have been employed to facilitate this transformation, including sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), which acts as a recyclable solid acid catalyst under solvent-free conditions. The reaction mechanism typically begins with the nucleophilic attack of the amine on isatoic anhydride, leading to decarboxylation and the formation of a 2-aminobenzamide intermediate. This intermediate then condenses with the aldehyde to form a Schiff base, which undergoes intramolecular cyclization to yield the dihydroquinazolinone product.
Ionic liquids have also been utilized as both the solvent and catalyst for such MCRs, highlighting the versatility of this approach. openmedicinalchemistryjournal.com Furthermore, MCRs have been developed under microwave irradiation, which can significantly reduce reaction times. openmedicinalchemistryjournal.com For instance, 2,4-disubstituted-1,2-dihydroquinazolines have been synthesized from 2-aminobenzophenone, aromatic aldehydes, and urea (B33335) as an ammonia source under microwave conditions. openmedicinalchemistryjournal.com
Table 2: Examples of Multi-component Reactions for Quinazolinone Synthesis
| Components | Catalyst/Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Isatoic anhydride, Aromatic aldehydes, Urea | SBA-Pr-SO3H, 115 °C, Solvent-free | 2,3-Dihydroquinazolin-4(1H)-ones | Recyclable heterogeneous catalyst | |
| 2-Aminobenzothiazole, Isatoic anhydride, Aldehydes | Ionic liquids (e.g., [bmim]Br) | 2,3-Dihydroquinazolin-4(1H)-ones | Ionic liquid as solvent-catalyst system | openmedicinalchemistryjournal.com |
| 2-Azidobenzaldehyde, Anthranilamide, Terminal alkynes | CuI, Et3N, DMSO, 120 °C | 2-(1,2,3-Triazoyl) Quinazolinones | Selective synthesis of functionalized quinazolinones | mdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. nobelprize.orgnih.govresearchgate.net For the synthesis of this compound derivatives, these reactions are particularly valuable for N-arylation and for building more complex molecular architectures.
The Buchwald-Hartwig amination, a palladium-catalyzed N-arylation reaction, is a key method for synthesizing N-aryl-2-aminobenzanilides from this compound and aryl halides or triflates. researchgate.netorganic-chemistry.org This reaction typically employs a palladium(0) source, generated in situ from a precursor like Pd(OAc)2, and a specialized phosphine (B1218219) ligand (e.g., dppf, Xantphos) in the presence of a base. researchgate.netorganic-chemistry.org The choice of ligand is critical for achieving high yields and accommodating a wide range of substrates. This method allows for the selective arylation of the primary amino group of this compound, leaving the less reactive amide N-H bond intact.
These reactions are fundamental in medicinal chemistry for creating libraries of substituted anilines and their derivatives. researchgate.netbeilstein-journals.org The ability to systematically vary the aryl group introduced onto the 2-amino position of the benzanilide core is crucial for structure-activity relationship (SAR) studies.
Table 3: Palladium-Catalyzed N-Arylation for Synthesis of this compound Derivatives
| Amine Substrate | Arylating Agent | Catalyst System (Example) | Product Type |
|---|---|---|---|
| This compound | Aryl bromide/chloride | Pd(OAc)2 / Xantphos | N-Aryl-2-aminobenzanilide |
| Primary γ-amino alkene | Aryl bromide & Vinyl bromide | Palladium catalyst | N-Aryl-2-allyl pyrrolidine |
Organobismuth-Mediated N-Arylation in Functionalized Aminobenzanilides
An alternative and highly selective method for the N-arylation of aminobenzanilides utilizes organobismuth reagents. nih.gov This approach offers the advantage of proceeding under mild conditions and exhibits remarkable chemoselectivity for the arylation of the amino group over the amide nitrogen. nih.govacs.org
The reaction involves treating an aminobenzanilide with a triarylbismuthane (Ar3Bi) in the presence of copper(II) acetate (B1210297) as a catalyst and a base like triethylamine. nih.govacs.org The process is typically carried out by heating the components in a solvent such as dichloromethane. nih.gov This method selectively produces functionalized diarylamines in good yields. nih.govacs.org
The preferential arylation at the more nucleophilic amino nitrogen is a key feature of this transformation, providing a mild and expedient route to N-aryl-2-aminobenzanilides that might otherwise be challenging to synthesize selectively. nih.gov This technique complements other N-arylation methods, particularly when sensitive functional groups are present in the substrates. researchgate.net
Table 4: Organobismuth-Mediated Selective N-Arylation of Aminobenzanilides
| Aminobenzanilide Substrate | Triarylbismuthane Reagent | Catalyst/Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Triphenylbismuthane | Cu(OAc)2 / Et3N | N-Phenyl-2-aminobenzanilide | Good | nih.govacs.org |
Applications of 2 Aminobenzanilide in Chemical Synthesis
2-Aminobenzanilide as a Versatile Building Block in Organic Synthesis
This compound, also known as 2-amino-N-phenylbenzamide, is a valuable and versatile building block in the field of organic synthesis. smolecule.comchemspider.com Its utility stems from its bifunctional nature, possessing both a reactive primary aromatic amine group and an amide linkage on the same benzene (B151609) ring. This unique structural arrangement makes it an ideal starting material for the synthesis of a wide array of complex organic molecules, particularly nitrogen-containing heterocyclic compounds which are prominent scaffolds in medicinal chemistry and material science. openmedicinalchemistryjournal.comrsc.orgbeilstein-journals.org
The compound serves as a competent ambident nucleophile and is a key precursor in various synthetic transformations. medchemexpress.com Its derivatives are instrumental in constructing larger, functionalized molecules. For instance, 2-aminobenzophenones, which are structurally related, are recognized as imperative synthons for a wide range of biologically active heterocyclic compounds. asianpubs.org The presence of the ortho-amino group relative to the N-phenylcarboxamide group in this compound allows for intramolecular cyclization reactions, providing efficient pathways to fused ring systems. This reactivity is harnessed to produce diverse heterocyclic cores, as will be detailed in the subsequent sections.
Precursor for Nitrogen-Containing Heterocyclic Compounds
The strategic placement of the amino and anilide functionalities makes this compound an excellent precursor for the synthesis of numerous nitrogen-containing heterocycles. These heterocyclic systems are the core structures of many pharmaceutical agents and functional materials. google.com
Quinolines are bicyclic aromatic heterocycles that form the core of many natural products and synthetic drugs with a wide range of biological activities. mdpi.com The Friedländer synthesis is a classic and efficient method for producing substituted quinolines, typically involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. nih.gov While direct synthesis from this compound is less common, it can serve as a precursor to the necessary 2-aminoaryl ketone intermediates required for Friedländer-type reactions. researchgate.net Methodologies using related starting materials like 2-aminobenzyl alcohols demonstrate the general principle of building the quinoline (B57606) core through oxidative annulation strategies. mdpi.comresearchgate.net
Quinazolines and their derivatives, particularly quinazolinones, are another class of heterocycles with significant pharmacological importance. mdpi.com this compound and its parent compound, 2-aminobenzamide (B116534), are direct and effective precursors for quinazolinone synthesis. researchgate.netlookchem.com The general strategy involves the cyclocondensation of the this compound scaffold with a one-carbon source, such as an aldehyde or its equivalent. This reaction constructs the second ring of the quinazoline (B50416) system. Various catalytic systems, including transition-metal-free approaches, have been developed to facilitate this transformation, often under green and economical conditions using molecular oxygen as the oxidant. nih.govorganic-chemistry.org
Below is a table summarizing the synthesis of various quinazoline derivatives from related ortho-amino carbonyl precursors, illustrating the scope of this synthetic strategy.
| Starting Material | Reagent | Catalyst/Conditions | Product Type | Yield | Reference |
| 2-Aminoacetophenone | N-(p-tolyl)cyanamide | HCl, EtOH, reflux | 4-Methyl-N-(p-tolyl)quinazolin-2-amine | 87% | mdpi.com |
| 2-Aminoacetophenone | N-(4-fluorobenzyl)cyanamide | HCl, EtOH, reflux | N-(4-Fluorobenzyl)-4-methylquinazolin-2-amine | 90% | mdpi.com |
| 2-Aminoacetophenone | N-(2-methylbenzyl)cyanamide | HCl, EtOH, reflux | 4-Methyl-N-(2-methylbenzyl)quinazolin-2-amine | 92% | mdpi.com |
| 2-Aminoacetophenone | N-(2-bromobenzyl)cyanamide | HCl, EtOH, reflux | N-(2-Bromobenzyl)-4-methylquinazolin-2-amine | 74% | mdpi.com |
| o-Aminobenzylamine | Benzylamine | I₂, O₂, solvent-free | 2-Phenylquinazoline | Good to Excellent | nih.gov |
The 1,4-benzodiazepine (B1214927) core is a privileged structure in medicinal chemistry, famously associated with a class of psychoactive drugs. wum.edu.pl 2-Aminobenzophenones are the most common precursors for the synthesis of 1,4-benzodiazepines. wum.edu.pl Given its structural similarity, this compound can also be utilized in the synthesis of related benzodiazepine (B76468) structures, such as 1,4-benzodiazepine-3-ones.
The synthesis typically involves a reaction of the 2-amino group with a suitable synthon that provides the remaining atoms for the seven-membered ring. For example, reaction with an α-amino acid or its derivative, or with an α-haloacetyl halide, followed by intramolecular cyclization, can yield the 1,4-benzodiazepine-3-one scaffold. researchgate.net While some synthetic routes may result in rearrangement, specific conditions can be tailored to favor the formation of the desired seven-membered ring. researchgate.net Research has led to the development of facile and efficient methods for synthesizing functionalized 1,4-benzodiazepine derivatives under mild conditions, often employing cross-coupling reactions to facilitate the key C–N bond formation for cyclization. nih.gov
The table below shows examples of synthesized 1,4-benzodiazepine derivatives, highlighting the structural diversity achievable within this class.
| Compound Name | Molecular Formula | Key Structural Features | Reference |
| Methyl 3-(2-chloroethyl)-2-oxo-1,2,3,5-tetrahydro-4H-benzo[e] nih.govCurrent time information in Bangalore, IN.diazepine-4-carboxylate | C₁₃H₁₆ClN₂O₃ | 2-Chloroethyl substituent at C3, Methyl carboxylate at N4 | nih.gov |
| 3-(2-Azidoethyl)-8-chloro-4-methyl-1,3,4,5-tetrahydro-2H-benzo[e] nih.govCurrent time information in Bangalore, IN.diazepin-2-one | C₁₂H₁₄ClN₅O | 2-Azidoethyl at C3, Chloro at C8, Methyl at N4 | nih.gov |
| 3-(2-Azidoethyl)-4,8-dimethyl-1,3,4,5-tetrahydro-2H-benzo[e] nih.govCurrent time information in Bangalore, IN.diazepin-2-one | C₁₃H₁₇N₅O | 2-Azidoethyl at C3, Methyl groups at C8 and N4 | nih.gov |
Benzimidazole (B57391) is a heterocyclic aromatic compound that is a key structural component of numerous pharmacologically active agents. The synthesis of the benzimidazole ring system traditionally involves the condensation of an o-phenylenediamine (B120857) with an aldehyde, carboxylic acid, or its derivative.
To utilize this compound for benzimidazole synthesis, a chemical transformation is required to form the necessary ortho-diamine functionality. This could potentially be achieved by reduction of a nitro group introduced ortho to the primary amine, or through other synthetic manipulations. Once the ortho-diamine derivative of the parent anilide is formed, cyclization with an appropriate one-carbon electrophile (e.g., an aldehyde or carboxylic acid) under dehydrating conditions yields the benzimidazole ring. A variety of methods have been developed for the preparation of substituted 2-aminobenzimidazole (B67599) derivatives, which are valuable scaffolds in drug discovery. google.com
The 4H-3,1-benzothiazine skeleton is present in compounds exhibiting a range of biological activities. A direct and effective method for synthesizing this heterocyclic system utilizes o-aminobenzanilides as starting materials. acs.org The reaction proceeds through the formation of thiobenzanilide (B1581041) intermediates, which subsequently undergo an endocyclization process to construct the fused 4H-3,1-benzothiazine ring. acs.org
Other synthetic strategies include intramolecular thia-Michael additions and Passerini/Staudinger/aza-Wittig reaction sequences, which offer broad reaction scopes and access to polysubstituted derivatives. researchgate.netbeilstein-journals.org A simple and efficient modern method involves the reaction of (E)-3-(2-aminoaryl)acrylates with carbon disulfide under mild, metal-free conditions. nih.gov
| Precursor Type | Key Reaction | Product | Reference |
| o-Aminobenzanilides | Reaction with sulfinylbis(2,4-dihydroxythiobenzoyl) | 4H-3,1-Benzothiazines | acs.org |
| (E)-3-(2-aminoaryl)acrylates | Reaction with Carbon Disulfide | 4-Alkyl-4H-3,1-benzothiazine-2-thiones | nih.gov |
| 2-Azidobenzaldehydes | Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution | Polysubstituted 4H-3,1-benzothiazines | beilstein-journals.org |
Quinoxalines are a class of benzo-fused pyrazine (B50134) derivatives with diverse therapeutic applications, including anticancer and antimicrobial activities. mdpi.com The most common and straightforward synthesis of the quinoxaline (B1680401) ring involves the condensation reaction between an aromatic o-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. mdpi.comorganic-chemistry.org
Similar to the synthesis of benzimidazoles, the direct use of this compound requires its prior conversion into an o-phenylenediamine derivative. After this key intermediate is obtained, reaction with a suitable 1,2-dielectrophile, such as glyoxal (B1671930) or benzil, readily affords the corresponding quinoxaline. Modern synthetic routes often focus on green and cost-effective methods, employing various catalysts to improve efficiency and yield. mdpi.comorganic-chemistry.org A tandem N-aroylmethylation–nitro reduction–cyclocondensation strategy has also been developed for the regioselective synthesis of 2-aryl quinoxalines, showcasing the versatility of synthetic approaches to this important heterocycle. researchgate.net
Role in Aza-Heterocyclic Synthesis via Aryl Nitrene Precursors
This compound serves as a valuable starting material for the synthesis of complex aza-heterocyclic compounds, particularly through pathways involving reactive intermediates derived from its primary amino group. While not a direct precursor to aryl nitrenes, its amino functionality allows for its conversion into intermediates like diazonium salts, which can then undergo intramolecular cyclization reactions to form fused heterocyclic systems. This process is conceptually related to syntheses that proceed via aryl nitrene insertions.
A prominent example of this application is the Pschorr cyclization, a method used to synthesize phenanthrenes and other polycyclic aromatic systems. wikipedia.orgthieme.de In this reaction, the primary amino group of a this compound derivative is first converted to a diazonium salt through diazotization with reagents like sodium nitrite (B80452) in an acidic medium. wikipedia.org The resulting diazonium salt is often unstable and, upon thermal or copper-catalyzed decomposition, it generates a highly reactive aryl radical intermediate by losing nitrogen gas. wikipedia.orgthieme.dedss.go.th This radical then undergoes an intramolecular homolytic aromatic substitution, attacking the pendant N-phenyl ring to forge a new carbon-carbon bond and construct the phenanthridone skeleton after rearomatization. thieme.dedss.go.th
For instance, the thermal decomposition of the diazonium salt derived from N-methyl-2-aminobenzanilide leads to the formation of N-methylphenanthridone. dss.go.th This intramolecular cyclization is a powerful tool for building the core structure of various substituted phenanthridones. dss.go.th
Furthermore, studies on the decomposition of diazonium salts from various alkoxy-N-alkyl-2-aminobenzanilides have shown that the reaction can lead to a variety of heterocyclic products depending on the substitution pattern. rsc.org Besides the expected phenanthridones (a 6-membered ring closure), the reaction can also yield isoindolinones (a 5-membered ring) and oxazepinones (a 7-membered ring). rsc.org This highlights the versatility of using the diazonium intermediate from this compound derivatives, where electrophilic attack can occur on different available intramolecular nucleophilic centers. rsc.org This synthetic strategy underscores the role of this compound as a key building block, where its amino group acts as a handle to initiate cyclization cascades for the construction of diverse aza-heterocycles.
Utilization in Specific Reaction Mechanisms
The reactivity of this compound is characterized by the distinct chemical properties of its functional groups, primarily the nucleophilic primary amine and the stable amide linkage. These features allow it to participate in a variety of reaction mechanisms, making it a versatile reagent in organic synthesis.
The primary aromatic amino group in this compound is nucleophilic and is central to its role in building larger molecular architectures. This nucleophilicity is harnessed in reactions where it attacks an electrophilic center, often initiating a cascade that results in the formation of a new heterocyclic ring.
A key example of its utility involves intramolecular nucleophilic attack in the synthesis of quinazolinones. The reaction of this compound with aldehydes or their equivalents triggers a cyclocondensation reaction. The mechanism commences with the nucleophilic attack of the primary amino group of this compound on the electrophilic carbonyl carbon of the aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final quinazolinone or dihydroquinazolinone product. researchgate.net For example, the indium(III) bromide-catalyzed reaction between this compound and various aromatic aldehydes provides an efficient route to a range of 2,3-dihydroquinazolin-4(1H)-one derivatives.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 92 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one | 94 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 95 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 93 |
| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 90 |
| 6 | 1-Naphthaldehyde | 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | 90 |
In addition to ring-closing reactions, the nucleophilic nature of this compound allows it to participate in ring-opening reactions of strained heterocyclic systems. Epoxides, which are three-membered cyclic ethers, are susceptible to nucleophilic attack due to their significant ring strain. jsynthchem.comlibretexts.org Amines are common nucleophiles for this transformation. The reaction typically proceeds via an SN2 mechanism, where the amino group attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. libretexts.org In reactions with unsymmetrical epoxides under neutral or basic conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon atom. libretexts.org As a primary amine, this compound can function as a nucleophile in such reactions to yield amino alcohol products, which are valuable synthetic intermediates.
An ambident nucleophile is a chemical species that possesses two or more distinct nucleophilic centers, allowing it to react at different sites to potentially form different products. The structure of this compound contains three potential nucleophilic sites: the nitrogen atom of the primary amino group (N1), the nitrogen atom of the amide linkage (N2), and the oxygen atom of the amide carbonyl group.
Theoretically, this structure could allow for ambident behavior. The primary amino group (N1) is the most basic and generally the most nucleophilic site. The lone pair on the amide nitrogen (N2) is significantly less nucleophilic because it is delocalized by resonance with the adjacent carbonyl group. The carbonyl oxygen, with its two lone pairs, can also act as a nucleophilic center, for example, in O-alkylation reactions, though this is typically less favored than reaction at the N1 site.
Despite this structural potential, the reactivity of this compound is overwhelmingly dominated by its primary amino group. In many reactions, it behaves as a monofunctional nucleophile, with transformations occurring selectively at the N1 position. For example, in copper-catalyzed arylation reactions using triarylbismuthanes, arylation occurs preferentially at the amino- rather than the amide-nitrogen of the benzanilide (B160483). researchgate.net This high regioselectivity is attributed to the significantly greater nucleophilicity of the primary amine compared to the amide moiety. msu.edusaskoer.ca
While the closely related compound 2-aminobenzamide is reported to act as a competent ambident nucleophile in certain reactions like the Bargellini reaction, this behavior is not well-documented for this compound in the scientific literature. medchemexpress.comdcchemicals.com Therefore, while possessing multiple potential nucleophilic sites, this compound predominantly reacts via its most active center, the primary amino group.
Spectroscopic Analysis Techniques
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. The IR spectrum of this compound is characterized by absorption bands corresponding to its amine, amide, and aromatic components.
Key vibrational modes for this compound include:
N-H Stretching: The primary amine (-NH₂) group typically shows two distinct stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org One band corresponds to the symmetric stretching vibration, and the other to the asymmetric stretching vibration. The secondary amide (N-H) bond also exhibits a stretching vibration in this region, often seen as a single, sharp peak. libretexts.org
C=O Stretching: The carbonyl (C=O) group of the amide linkage gives rise to a strong, intense absorption band, typically found between 1630 and 1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
Aromatic C-H and C=C Stretching: The aromatic rings exhibit C-H stretching vibrations just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. spectroscopyonline.com Aromatic C=C bond stretching vibrations appear as a series of peaks of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.org
N-H Bending: The scissoring vibration of the primary amine group is typically observed around 1600 cm⁻¹. researchgate.net
C-N Stretching: The stretching vibrations for the C-N bonds of the amine and amide groups are found in the 1200-1400 cm⁻¹ region.
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 700-900 cm⁻¹ range arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the benzene rings. libretexts.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3400 - 3500 |
| Secondary Amide (-NH-) | N-H Stretch | 3300 - 3400 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Amide C=O | C=O Stretch | 1630 - 1680 |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | ~1600 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Aromatic C-H | Out-of-Plane Bend | 700 - 900 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. azooptics.com Both ¹H and ¹³C NMR are used to confirm the structure of this compound.
¹H NMR: The ¹H NMR spectrum of this compound shows distinct signals for the protons in different chemical environments.
Aromatic Protons: The protons on the two benzene rings appear in the downfield region, typically between 6.5 and 8.0 ppm. Due to the different electronic effects of the amino and benzamide (B126) substituents, the signals are complex and show characteristic splitting patterns (doublets, triplets, and multiplets) resulting from spin-spin coupling with neighboring protons.
Amide Proton (-NH-): The proton of the amide group typically appears as a broad singlet in the range of 8.0-9.5 ppm. Its chemical shift can be sensitive to solvent, concentration, and temperature.
Amine Protons (-NH₂): The protons of the primary amino group also give rise to a broad singlet, usually found in the range of 3.5-5.0 ppm. The broadness is due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. azooptics.com Due to the molecule's asymmetry, all 13 carbon atoms are expected to be chemically non-equivalent, resulting in 13 distinct signals. azooptics.comnih.gov
Carbonyl Carbon: The amide carbonyl carbon is the most deshielded and appears far downfield, typically in the range of 165-170 ppm.
Aromatic Carbons: The twelve aromatic carbons resonate in the region of 110-150 ppm. The carbon atom attached to the amino group (C-NH₂) is typically shielded and appears at the higher field end of this range, while the carbon attached to the amide nitrogen (C-NHCO) is more deshielded. The other aromatic carbons show signals whose chemical shifts are determined by their position relative to the substituents.
| Type of Nucleus | Structural Moiety | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Ar-H) | 6.5 - 8.0 |
| ¹H | Amide Proton (-CO-NH-) | 8.0 - 9.5 |
| ¹H | Amine Protons (-NH₂) | 3.5 - 5.0 |
| ¹³C | Carbonyl Carbon (C=O) | 165 - 170 |
| ¹³C | Aromatic Carbons (Ar-C) | 110 - 150 |
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. libretexts.org
For this compound (C₁₃H₁₂N₂O), the molecular weight is approximately 212.25 g/mol . uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 212. The fragmentation of this compound is expected to follow pathways characteristic of amides and aromatic amines. libretexts.orglibretexts.org
Common fragmentation patterns include:
Cleavage of the Amide Bond: The C-N bond of the amide can break, leading to two primary fragments.
Formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105. This is often a very stable and abundant ion.
Formation of the aminophenyl radical and the corresponding cation from the other part of the molecule.
Alpha-Cleavage: Cleavage of the bond adjacent to the amine or carbonyl group is a common fragmentation pathway. docbrown.infoyoutube.com
Loss of Small Molecules: Fragmentation can also occur through the loss of small, stable neutral molecules like CO (m/z loss of 28) or HCN.
| m/z Value | Proposed Fragment Ion | Origin |
|---|---|---|
| 212 | [C₁₃H₁₂N₂O]⁺ | Molecular Ion (M⁺) |
| 120 | [C₇H₆NO]⁺ | Loss of the phenyl group |
| 105 | [C₆H₅CO]⁺ | Cleavage of the amide C-N bond (Benzoyl cation) |
| 92 | [C₆H₆N]⁺ | Fragment containing the aminophenyl ring |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
UV-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule. bath.ac.uk The UV-Vis spectrum of this compound is dominated by absorptions due to its conjugated system, which includes the two aromatic rings and the amide group. The chromophores in the molecule undergo π → π* and n → π* electronic transitions upon absorption of UV radiation. libretexts.org
π → π Transitions:* These are high-energy transitions associated with the conjugated π-electron system of the benzene rings and the amide group. They typically result in strong absorption bands at shorter wavelengths (e.g., below 300 nm). The extended conjugation between the phenyl ring, the amide, and the aminophenyl ring influences the position of these absorption maxima (λ_max). libretexts.org
n → π Transitions:* These are lower-energy, and thus lower intensity, transitions involving the non-bonding electrons (n) on the oxygen and nitrogen atoms being promoted to an anti-bonding π* orbital. These absorptions occur at longer wavelengths but are often masked by the more intense π → π* bands.
The solvent used can influence the position of the absorption maxima due to solvatochromic effects. Polar solvents can stabilize the ground or excited states differently, leading to shifts in λ_max.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can determine exact bond lengths, bond angles, and torsional angles. nih.gov
A crystallographic study would reveal:
Molecular Conformation: The dihedral angle between the two aromatic rings, indicating the degree of twist around the amide bond.
Bond Parameters: Precise measurements of the C=O, C-N, and other bond lengths, which can provide insight into the degree of electron delocalization and hybridization.
Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by intermolecular forces such as hydrogen bonding. The primary amine and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen and the amine nitrogen can act as acceptors. These hydrogen bonds play a crucial role in the solid-state structure.
Computational Chemistry Studies
Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic data. nih.gov Theoretical calculations can predict and help interpret the experimental findings for this compound.
Geometry Optimization: DFT calculations can determine the lowest-energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These can be compared with X-ray crystallography data if available.
Vibrational Frequency Analysis: The same calculations can predict the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to the IR and Raman absorption bands. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed peaks to specific vibrational modes can be made.
NMR Chemical Shift Prediction: Computational models can also predict ¹H and ¹³C NMR chemical shifts. This aids in the assignment of complex spectra and provides a deeper understanding of how the electronic structure influences the magnetic environment of each nucleus.
Electronic Transition Analysis: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions. researchgate.net This allows for the assignment of the observed absorption bands to specific molecular orbital transitions (e.g., HOMO to LUMO). researchgate.net
These computational studies provide a molecular-level understanding that bridges the gap between the static structure and the dynamic behavior observed in spectroscopy. rsc.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry, offering a balance between accuracy and computational cost for the study of electronic structures of molecules. materialsproject.org This theoretical framework is predicated on the principle that the ground-state energy of a many-electron system can be determined from its electron density. scirp.org DFT calculations are instrumental in predicting a wide array of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. researchgate.net For a molecule like this compound, DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set like 6-311G, would be employed to model its properties. researchgate.netorientjchem.org
Molecular Geometry Optimization
The first step in the computational analysis of this compound involves geometry optimization. malayajournal.org This process seeks to find the arrangement of atoms in three-dimensional space that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. malayajournal.org The optimization is typically performed using an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until these forces are minimized, ideally to zero. malayajournal.org For flexible molecules, identifying the global minimum requires careful exploration of the conformational space. malayajournal.org The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure and stability. orientjchem.org
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) (Note: These are example values and not from actual calculations on this compound.)
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311G) |
| Bond Length | C1-C2 | 1.39 Å |
| Bond Length | C7-N1 | 1.37 Å |
| Bond Length | C7=O1 | 1.24 Å |
| Bond Length | C8-N2 | 1.40 Å |
| Bond Angle | C1-C2-C3 | 120.0° |
| Bond Angle | N1-C7-C6 | 115.0° |
| Dihedral Angle | C1-C6-C7-N1 | 180.0° |
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. conicet.gov.ar The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a more reactive molecule that is more easily excitable. researchgate.net This analysis is vital for understanding intramolecular charge transfer processes. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical) (Note: These are example values and not from actual calculations on this compound.)
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com The MEP surface is generated by mapping the electrostatic potential onto the molecule's electron density surface. youtube.com Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral or near-zero potential. uni-muenchen.dearxiv.org For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, identifying them as potential sites for electrophilic interaction.
Thermodynamic Property Calculations
DFT calculations can be used to predict various thermodynamic properties of a molecule at different temperatures, such as enthalpy (H), entropy (S), and Gibbs free energy (G). mdpi.comwikipedia.org These properties are calculated based on the vibrational frequencies obtained from the optimized geometry. mdpi.com The thermodynamic parameters provide insights into the stability of the molecule and the spontaneity of reactions involving it. For instance, the calculated enthalpy of formation can be compared with experimental values to validate the computational model. wikipedia.org
Table 3: Illustrative Thermodynamic Properties of this compound at 298.15 K (Theoretical) (Note: These are example values and not from actual calculations on this compound.)
| Property | Value |
| Enthalpy (H) | -X.XXX kcal/mol |
| Entropy (S) | XX.XX cal/mol·K |
| Gibbs Free Energy (G) | -Y.YYY kcal/mol |
Mulliken Population Analysis
Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule. huntresearchgroup.org.uk This analysis partitions the total electron population among the constituent atoms based on the contribution of their basis functions to the molecular orbitals. researchgate.net The calculated Mulliken charges provide a quantitative measure of the electron distribution and can help in understanding the electrostatic interactions and reactivity of different atomic sites in the molecule. researchgate.net It is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. researchgate.net
Table 4: Illustrative Mulliken Atomic Charges for Selected Atoms of this compound (Theoretical) (Note: These are example values and not from actual calculations on this compound.)
| Atom | Mulliken Charge (e) |
| O1 (Carbonyl) | -0.55 |
| N1 (Amide) | -0.40 |
| N2 (Amino) | -0.85 |
| C7 (Carbonyl) | +0.60 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). arxiv.org This method investigates intramolecular interactions, such as hyperconjugation, which arise from the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). nih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). NBO analysis can reveal important details about charge transfer, bond strengths, and the nature of intramolecular hydrogen bonding, offering a deeper understanding of the molecule's stability and electronic properties.
Table 5: Illustrative NBO Analysis of Donor-Acceptor Interactions in this compound (Theoretical) (Note: These are example values and not from actual calculations on this compound.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | π(C7-O1) | 25.5 |
| LP(1) N2 | π(C1-C6) | 5.8 |
| σ(C6-C7) | σ*(N1-C8) | 1.2 |
Spectroscopic and Computational Characterization of 2 Aminobenzanilide
Spectroscopic and Computational Studies
First-order hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule, which is crucial for the development of materials used in optoelectronics, optical communication, and data storage. nih.govfrontiersin.orgrsc.org The analysis of this property in molecules like 2-aminobenzanilide involves theoretical calculations to predict their potential for applications such as second-harmonic generation (SHG). researchgate.netuit.no Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the static and dynamic hyperpolarizabilities. researchgate.netresearchgate.net
The calculation of hyperpolarizability is sensitive to the choice of the DFT functional and basis set. researchgate.netajol.info Common approaches use functionals like B3LYP, CAM-B3LYP, and LC-wPBE with basis sets such as 6-311++G(d,p) to obtain reliable values for the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net The total static first hyperpolarizability (β₀) is a key parameter derived from these calculations. sciensage.info For instance, in a theoretical study on N-(4-nitrophenyl)-2,2-dibenzoylacetamide, a related compound, DFT calculations were used to determine these NLO properties. researchgate.net
The relationship between molecular structure and NLO properties is a central aspect of these studies. The presence of electron donor and acceptor groups within a molecule can significantly enhance the hyperpolarizability. researchgate.netsciensage.info In this compound, the amino group (-NH₂) acts as an electron donor and the amide group (-CONH-) can influence the intramolecular charge transfer, a key factor for a high NLO response. Theoretical calculations on similar molecules have shown that the arrangement of such groups can lead to substantial β values, sometimes many times greater than that of standard reference materials like urea (B33335). ajol.info
| Parameter | Description |
| μ | Dipole Moment |
| α | Polarizability |
| β₀ | Total Static First Hyperpolarizability |
| βᵥₑ꜀ | Vector component of the first hyperpolarizability in the direction of the dipole moment |
This table represents typical parameters evaluated in a first-order hyperpolarizability analysis. Specific computational values for this compound were not found in the search results.
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For this compound and its derivatives, MD simulations provide critical insights into their conformational dynamics, stability, and interactions with biological targets. tubitak.gov.trnih.govdntb.gov.ua These simulations can confirm binding modes predicted by molecular docking and assess the stability of ligand-receptor complexes. tubitak.gov.trscispace.com
In studies of benzanilide (B160483) derivatives, MD simulations have been used to understand their interactions with protein targets. For example, simulations of ameltolide (B1667027) analogues, which share the benzanilide scaffold, were performed to confirm their binding mode within the sodium channel. tubitak.gov.tr The results indicated that the CO-NH moiety of the benzanilides binds in a stable trans form. tubitak.gov.tr Similarly, MD simulations of 2-amino-6-arylsulphonylbenzonitriles, analogues of this compound, were conducted to analyze their interaction modes with HIV-1 reverse transcriptase. nih.gov These simulations help in calculating binding free energies and understanding the contributions of specific residues to the binding affinity. nih.gov
The stability of a compound's interaction with its target is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. tubitak.gov.tr A stable RMSD suggests a stable binding conformation. youtube.comtubitak.gov.tr Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds, between the ligand and the receptor. tubitak.gov.trresearchgate.net For instance, in a simulation of ameltolide, a persistent hydrogen bond was observed between the drug and an asparagine residue of the receptor. tubitak.gov.tr
A typical MD simulation study involves several steps:
System Setup : The initial structure of the this compound derivative, often obtained from docking studies, is placed in a simulation box with a solvent (usually water) and ions to neutralize the system. tubitak.gov.tr
Simulation : The simulation is run for a specific duration, often in the nanosecond range, to observe the dynamic behavior of the molecule and its interactions. tubitak.gov.trscispace.comnih.gov
Analysis : The resulting trajectories are analyzed to determine conformational changes, interaction energies, and the stability of the complex. youtube.comnih.gov
| Simulation Target | Investigated Property | Key Findings |
| Benzanilide derivatives (Ameltolide analogues) | Binding mode and stability in sodium channel | Confirmed stable trans conformation of the amide linker and identified key hydrogen bond interactions. tubitak.gov.tr |
| 2-amino-6-arylsulphonylbenzonitriles | Interaction modes with HIV-1 reverse transcriptase | Revealed different interaction modes and correlated calculated binding affinities with experimental activity. nih.gov |
| Fluorine-substituted benzanilides | Intramolecular hydrogen bonding | MD simulations corroborated NMR findings on the presence and effect of intramolecular hydrogen bonds. researchgate.net |
Structure-Activity Relationship (SAR) modeling is a fundamental process in drug discovery that links the chemical structure of a compound to its biological activity. collaborativedrug.comnih.govgardp.org For this compound derivatives, SAR studies are crucial for optimizing their potency, selectivity, and pharmacokinetic properties for various therapeutic targets. nih.govnih.govoncodesign-services.com These studies involve synthesizing and testing a series of structurally related compounds to identify which molecular features are essential for their biological effects. oncodesign-services.com
Systematic modifications to the this compound scaffold have been explored to understand and improve its activity as an inhibitor of various enzymes or as a modulator of ion channels. nih.govnih.gov For instance, a large series of 2-aminobenzanilides were designed and synthesized as histone deacetylase (HDAC) inhibitors. nih.gov In this study, modifications were made by linking different groups (such as α-amino acid amides, arenes, and heteroarenes) to the 4'-position of the benzanilide structure. nih.govresearchgate.net The results showed that several of these derivatives had potent inhibitory activity against HDAC1, with some compounds showing IC₅₀ values in the low nanomolar range, superior to the reference compound MS-275. nih.gov
Another area where SAR of benzanilides has been investigated is in their function as potassium channel activators. nih.gov Studies on benzanilide derivatives revealed that a common pharmacophoric model, consisting of two aryl groups connected by a spacer and the presence of a phenolic hydroxyl group, was important for activity. nih.gov
Key insights from SAR studies on this compound and related structures include:
The 2-amino group : This group is often critical for activity, acting as a key interaction point or a zinc-binding group in metalloenzymes like HDACs. acs.orgucl.ac.uk
Substituents on the phenyl rings : The nature and position of substituents on either of the two phenyl rings of the benzanilide structure significantly influence potency and selectivity. nih.govnih.gov
The linker/spacer : The group connecting the two aryl rings can be modified to optimize the compound's conformation and binding affinity. nih.gov
The process of SAR modeling helps build predictive models that can guide the design of new, more effective compounds, accelerating the drug discovery process. collaborativedrug.comoncodesign-services.com
| Compound Class | Target | Key SAR Findings |
| This compound derivatives | Histone Deacetylases (HDACs) | Linking α-amino acid amides or arenes to the 4'-position resulted in potent, selective HDAC1 inhibitors. nih.gov |
| Benzanilide derivatives | Potassium (BK) Channels | A pharmacophore consisting of two aryl groups and a phenolic hydroxyl was identified as important for activator properties. nih.gov |
| 2- and 3-Aminobenzanilides | Anticonvulsant Activity | The position of the amino group (2- or 3-position) and other substitutions influence anticonvulsant properties. acs.org |
Biological and Medicinal Chemistry Research Involving 2 Aminobenzanilide
Evaluation of Biological Activities of 2-Aminobenzanilide Derivatives
Derivatives of this compound have been the subject of various biological evaluations, revealing a range of activities. Some derivatives have been investigated for their potential role in the blood coagulation cascade. smolecule.commedchemexpress.comchemsrc.commedchemexpress.com Additionally, studies have explored their antimicrobial properties against various bacterial and fungal strains. mdpi.com For instance, certain synthesized 2-aminobenzamide (B116534) derivatives were tested against bacteria such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungal strains like Saccharomyces cerevisiae, Aspergillus fumigatus, and Candida albicans. mdpi.com One particular compound demonstrated notable antifungal activity against Aspergillus fumigatus. mdpi.com
Furthermore, research has pointed towards the potential of 2-aminothiophene derivatives, which share a structural relationship, as candidates for antileishmanial drugs. mdpi.com The exploration of these diverse biological activities underscores the versatility of the this compound scaffold in designing new bioactive molecules. smolecule.commdpi.com
Applications in Medicinal Chemistry and Drug Design
The this compound structure serves as a valuable building block in medicinal chemistry for the design and synthesis of new therapeutic agents. smolecule.comnih.gov Its derivatives have been a focal point in the development of enzyme inhibitors, which are crucial in managing various diseases. smolecule.comresearchgate.net A significant area of application for these compounds is in the field of oncology, particularly as inhibitors of histone deacetylases (HDACs). nih.govresearchgate.netresearchgate.net
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones and other proteins. nih.govresearchgate.net Their overexpression is linked to the development of many cancers, making them a prime target for anticancer drug development. nih.govresearchgate.netresearchgate.net this compound derivatives have emerged as a promising class of HDAC inhibitors. nih.govresearchgate.netresearchgate.net
Researchers have designed and synthesized numerous series of this compound derivatives with the aim of creating potent and selective HDAC inhibitors. nih.govresearchgate.net These efforts often involve modifying the this compound scaffold by introducing different chemical groups to enhance their inhibitory activity and selectivity. For example, a series of fluorinated N-(2-aminophenyl)benzamide derivatives were synthesized and evaluated for their potential to inhibit HDACs. researchgate.netresearchgate.net Another approach involved linking 2-aminobenzanilides at the 4'-position to α-amino acid amides, arenes, and heteroarenes through a methylene (B1212753) bridge. nih.govresearchgate.net The design of these inhibitors is often guided by the structural features of the HDAC active site, aiming to create molecules that can effectively bind to and block the enzyme's function. nih.gov
A notable example is compound 9n, which emerged from a study focused on designing novel HDAC inhibitors with an isatin-based cap and an o-phenylenediamine-based zinc-binding group. nih.gov This compound demonstrated potent HDAC inhibition. nih.gov Similarly, another study reported the synthesis of 1,3,4-oxadiazole-containing 2-aminoanilides, with compound 3i showing promise in inducing cell differentiation. researchgate.net The table below summarizes key examples of synthesized this compound-based HDAC inhibitors and their reported activities.
| Compound ID | Description | Key Findings |
| 24a | A fluorinated N-(2-aminophenyl)benzamide derivative. | Showed potent HDAC inhibitory activity and significant antitumor efficacy in human cancer cell lines (HCT-116, MCF-7, and A549) and in an in vivo mouse model. researchgate.netresearchgate.net |
| 19i | A this compound derivative linked to a hydroxamic acid. | Exhibited nanomolar inhibition of HDAC4 and HDAC5 and enhanced cytotoxic effects against several human cancer cell lines. researchgate.net |
| 9n | An isatin-based derivative with an o-phenylenediamine (B120857) zinc-binding group. | Displayed potent HDAC inhibition, comparable or better than the control, entinostat (B1683978) (MS-275). researchgate.netnih.gov |
| 3i | A 1,3,4-oxadiazole-containing 2-aminoanilide. | Showed cell differentiation activity similar to MS-275 and higher antiproliferative effects than SAHA in some leukemia cell lines. researchgate.net |
| Roxyl-zhc-84 | A hybrid molecule with a 2-aminopyrimidine (B69317) group. | Exhibited significantly enhanced anti-tumor activity in both in vitro and in vivo assays compared to traditional HDAC inhibitors. thno.org |
| YSR734 | A covalent HDAC inhibitor with a this compound zinc chelate. | Demonstrated class I selective HDAC inhibition and activity in acute myeloid leukemia cells. acs.org |
Achieving selectivity for specific HDAC isoforms is a major goal in the development of HDAC inhibitors to minimize off-target effects and improve therapeutic outcomes. ekb.eg this compound derivatives have shown interesting and varied selectivity profiles. nih.govresearchgate.net For instance, some derivatives exhibit selectivity for class I HDACs (HDAC1, 2, and 3). researchgate.netnih.gov Compound 9n, for example, showed moderate selectivity for HDAC1 over HDAC2 and HDAC3. researchgate.netnih.gov Another compound, 19i, displayed a novel HDAC isoform selectivity profile, with nanomolar inhibition of HDAC4 and HDAC5, which are class IIa HDACs. researchgate.net
The introduction of specific substituents on the this compound core can influence this selectivity. For example, substituents at the 4'-position of the benzamide (B126) moiety have been shown to generate highly selective inhibitors of HDAC1 and HDAC2. researchgate.net The table below highlights the selectivity profiles of some this compound-based HDAC inhibitors.
| Compound/Series | Selectivity Profile |
| Compound 9n | Moderate HDAC1 selectivity over HDAC2 and HDAC3. researchgate.netnih.gov |
| Compound 19i | Nanomolar inhibition of HDAC4 and HDAC5. researchgate.net |
| 4'-substituted 2-aminobenzanilides | Can generate highly selective inhibitors of HDAC1 and HDAC2. researchgate.net |
| 5-thienyl-substituted 2-aminobenzamides | Preferentially inhibited HDAC1 and 2, with a 10–26-fold selectivity for HDAC1 over HDAC2. nih.gov |
| Roxyl-zhc-84 | Significantly improved HDAC isoform selectivity profiles compared to the pan-HDAC inhibitor vorinostat. thno.org |
The anti-cancer potential of this compound-based HDAC inhibitors has been demonstrated in various cancer cell lines and in vivo animal models. researchgate.netresearchgate.net For example, compound 24a showed potent antitumor efficacy in human colon cancer (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines. researchgate.netresearchgate.net In an in vivo study using a colon cancer xenograft mouse model, compound 24a also demonstrated significant antitumor efficacy. researchgate.netresearchgate.net
Another compound, MPT0E028, a novel N-hydroxyacrylamide-derived HDAC inhibitor, was particularly potent against human colorectal cancer HCT116 cells both in vitro and in vivo. nih.gov It showed stronger anti-cancer efficacy than the approved HDAC inhibitor SAHA in a murine xenograft model. nih.gov Similarly, the hybrid inhibitor Roxyl-zhc-84 induced cell apoptosis and G1-phase arrest in breast and ovarian cancer cell lines and led to significant tumor regression in three different mouse models. thno.org These findings highlight the therapeutic potential of this class of compounds in treating various cancers.
The mechanism by which an inhibitor binds to its target enzyme can significantly impact its pharmacological profile. acs.orgnih.gov Recent research has focused on slow-binding and covalent inhibition as strategies to improve the pharmacokinetic and pharmacodynamic properties of HDAC inhibitors. acs.orgnih.gov Slow-binding inhibitors are characterized by a delay in reaching equilibrium with the enzyme, which can lead to a more sustained inhibitory effect. biorxiv.org Several HDAC inhibitors, including some based on the this compound scaffold, have been found to exhibit slow-binding kinetics. biorxiv.org
Covalent inhibitors, on the other hand, form a stable, often irreversible, bond with the enzyme. acs.orgnih.gov This can lead to a prolonged duration of action. There are two main types of covalent inhibition: reversible and irreversible. acs.orgnih.gov A recent breakthrough in this area is the discovery of YSR734, a first-in-class covalent HDAC inhibitor that utilizes a this compound zinc-binding group and a pentafluorobenzenesulfonamide (B3043191) electrophile to covalently modify HDAC2. acs.org This development opens up new avenues for designing highly potent and selective HDAC inhibitors with potentially improved therapeutic profiles. acs.orgnih.gov
Anti-Cancer Activity in Cell Lines and In Vivo Models
Enzyme Inhibition in Biological Pathways
Derivatives of this compound have been identified as significant enzyme inhibitors, particularly targeting histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. Their dysregulation is a hallmark of many cancers, making them valuable targets for therapeutic intervention. researchgate.net
A notable example is the development of a large series of 2-aminobenzanilides linked at the 4'-position to various chemical moieties, which have been tested as novel HDAC inhibitors. researchgate.net In this class of inhibitors, the this compound group is typically adopted as the moiety responsible for binding to a zinc ion (Zn²⁺) located at the enzyme's active site. ucl.ac.uk This interaction is critical for the inhibitory effect. Several of these synthesized compounds demonstrated potent inhibition of recombinant human HDAC1 (hrHDAC1), with IC₅₀ values in the two-digit nanomolar range, indicating higher potency than the reference compound MS-275. researchgate.net
Research has also led to the development of tucidinostat (B48606) (also known as chidamide), a 4-fluoro-2-aminobenzanilide derivative, which has been approved against peripheral T-cell lymphoma (PTCL). nih.gov The success of such compounds highlights the potential of the this compound scaffold in designing targeted cancer therapies. researchgate.netnih.gov
Table 1: HDAC1 Inhibition by Selected this compound Derivatives
| Compound | Modification | hrHDAC1 IC₅₀ (nM) | Reference |
|---|---|---|---|
| Derivative Series 1 | Linked at 4'-position to α-amino acid amides, arenes, and heteroarenes | Two-digit nanomolar range | researchgate.net |
| MS-275 (Reference) | N/A | Higher IC₅₀ than test compounds | researchgate.net |
| Tucidinostat | 4-fluoro-2-aminobenzanilide derivative | Effective against PTCL | nih.gov |
Role in Blood Coagulation Cascades
This compound and its derivatives are subjects of research interest for their interactions within the blood coagulation cascade. medchemexpress.comdcchemicals.comchemsrc.com While detailed mechanisms are still under investigation, the compound's structure is considered a point of interest for further pharmacological evaluation in this context. smolecule.com The potential for derivatives to act as inhibitors in these biological pathways makes them relevant for studies aimed at developing new agents that can modulate blood clotting processes. smolecule.com
Antimycobacterial Activity
This compound has demonstrated antimycobacterial properties. biosynth.com Studies have explored the relationship between the chemical structure of benzanilide (B160483) derivatives and their activity against various mycobacterial strains, including Mycobacterium tuberculosis and atypical mycobacteria like M. kansasii and M. avium. researchgate.net Research into related salicylanilides and 3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones showed significant activity, with Minimum Inhibitory Concentrations (MICs) ranging from 4-250 μmol/l. researchgate.net Further investigation into thiobenzanilides also aimed to clarify the relationship between substitution patterns and antituberculous effects. chemsrc.com
Antimicrobial and Antifungal Agent Development
The broader class of benzamides and N-phenylbenzamides, to which this compound belongs, has been investigated for the development of new antimicrobial and antifungal agents to combat resistance issues. ontosight.ainih.gov
A study on newly synthesized 2-aminobenzamide derivatives showed that certain compounds possessed moderate to good activity against various bacterial and fungal strains. nih.gov Specifically, one derivative exhibited potent antifungal activity against Aspergillus fumigatus, even more so than the standard drug Clotrimazole. nih.gov Other research has focused on synthesizing 4H-3,1-benzothiazines from 2-aminobenzanilides, with some of the resulting compounds showing a strong antifungal effect against molds, yeasts, and dermatophytes. researchgate.net In silico and in vitro studies of N-phenylbenzamides confirmed their ability to inhibit the growth of Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and the fungus Candida albicans. nih.gov
Table 2: Antimicrobial Activity of a Selected 2-Aminobenzamide Derivative
| Organism | Type | Activity of Compound 5 | Reference |
|---|---|---|---|
| Aspergillus fumigatus (RCMB 002003) | Fungus | Excellent (More potent than Clotrimazole) | nih.gov |
| Other Bacteria & Fungi | Bacteria/Fungi | Moderate to Good | nih.gov |
Anti-inflammatory Properties
Research has indicated that derivatives of the aminobenzanilide structure possess anti-inflammatory properties. ontosight.aiguidechem.com For instance, a series of potential prodrugs of related compounds, 2-amino-3-benzoylbenzeneacetic acid (amfenac) and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid, were synthesized and evaluated for their anti-inflammatory potency. nih.gov One of these, 2-amino-3-(4-chlorobenzoyl)benzeneacetamide, was found to have a therapeutic index significantly greater than that of indomethacin, a standard anti-inflammatory drug. nih.gov
Interactions with Biomolecules
Enzyme Binding Studies
The inhibitory action of this compound derivatives is a direct result of their interaction with biomolecules, specifically enzymes. In the context of HDAC inhibition, crystallographic studies have been crucial in elucidating the binding mechanisms. ucl.ac.uk
The this compound moiety is frequently used as a zinc-binding group (ZBG) in the design of HDAC inhibitors. ucl.ac.uk It interacts with the zinc ion (Zn²⁺) in the enzyme's active site. This interaction is a common feature among many potent HDAC inhibitors and is essential for their activity. ucl.ac.uk Enzyme inhibition assays, often using fluorogenic substrates, allow for the measurement of the inhibitor's potency (e.g., IC₅₀ values) by quantifying the extent of enzyme inhibition at various concentrations. researchgate.net These binding studies provide critical insights into the structure-activity relationship, guiding the optimization of inhibitor design for improved potency and selectivity. researchgate.netucl.ac.uk
Protein-Protein Interaction Studies
The this compound scaffold serves as a crucial structural motif in the design of small molecules aimed at modulating protein-protein interactions (PPIs), particularly in the field of enzyme inhibition. While research on the direct interaction of the parent this compound compound is limited, its derivatives have been extensively investigated as inhibitors of histone deacetylases (HDACs), which are key enzymes in epigenetic regulation. nih.gov
HDACs are a class of enzymes that play a critical role in gene expression by removing acetyl groups from lysine residues on histone proteins. Their deregulation is linked to the development of various cancers, making them important therapeutic targets. nih.govresearchgate.net The this compound moiety functions as an effective zinc-binding group (ZBG) within these inhibitor molecules. It coordinates with the zinc ion present in the active site of Class I HDACs, which is a fundamental interaction for blocking the enzyme's catalytic activity. researchgate.netgoogle.com
In a notable study, a large series of this compound derivatives were designed and synthesized. These compounds were modified at the 4'-position with various α-amino acid amides, arenes, and heteroarenes. nih.gov Subsequent testing revealed that several of these derivatives exhibited potent inhibitory activity against human HDAC1, with IC₅₀ values in the low nanomolar range, surpassing the potency of the reference inhibitor MS-275. nih.gov These findings underscore the value of the this compound framework in creating highly potent and selective HDAC inhibitors, which represent a significant class of PPI modulators. nih.govresearchgate.net
Table 1: Research Findings on this compound Derivatives as HDAC Inhibitors
| Compound Series | Target(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 4'-substituted 2-aminobenzanilides | HDAC1 | Several derivatives showed IC₅₀ values in the two-digit nanomolar range, exceeding the potency of reference compound MS-275. | nih.gov |
| Fluorinated N-(2-aminophenyl)benzamide derivatives | HDACs | Compound 24a showed potent HDAC inhibition and greater antitumor efficacy in HCT-116, MCF-7, and A549 cancer cell lines compared to SAHA. | researchgate.net |
| 2-aminobenzanilides with novel linker units | HDAC4, HDAC5 | Compounds 19e and 19i demonstrated 11- to 13-fold selectivity for HDAC5 over HDAC6. | uni-duesseldorf.de |
| General N-(2-aminophenyl) benzamide derivatives | Class I HDACs | The this compound core is established as a key zinc-binding group for creating inhibitors with selectivity for Class I HDACs. | researchgate.netgoogle.com |
Fluorescent Tagging and Glycan Analysis
A review of the scientific literature indicates that this compound is not utilized as a fluorescent tag in glycan analysis. The compound is frequently confused with a structurally related molecule, 2-aminobenzamide (2-AB), which is widely employed for this purpose. medchemexpress.comchemsrc.comdcchemicals.comthermofisher.com This common conflation appears in several commercial product listings, where products named this compound are described with the applications of 2-aminobenzamide. medchemexpress.commedchemexpress.com
Glycan analysis is essential for understanding protein function and is a critical quality attribute in the development of biopharmaceuticals. thermofisher.com The process often involves cleaving glycans from a protein, followed by labeling them with a fluorescent tag to enable sensitive detection and quantification, typically via high-performance liquid chromatography (HPLC) or mass spectrometry (MS). dcchemicals.comthermofisher.com
While 2-aminobenzamide (2-AB) is one of the most common reagents for this fluorescent labeling through reductive amination, there is no evidence to support that this compound (2-amino-N-phenylbenzamide) is used in this application. thermofisher.comnih.gov The chemical structure of this compound, specifically the N-phenyl substitution on the amide group, differentiates it from 2-aminobenzamide and influences its chemical properties, making it unsuitable for or at least not preferable for the established glycan labeling protocols.
Advanced Topics and Future Directions in 2 Aminobenzanilide Research
Novel Synthetic Approaches and Green Chemistry Principles
The synthesis of 2-aminobenzanilide and its derivatives is undergoing a transformation, with a strong emphasis on "green chemistry" principles aimed at reducing waste, minimizing energy consumption, and eliminating hazardous substances. openstax.orgeasychair.org Traditional methods are being replaced by more efficient and environmentally benign alternatives.
One promising approach involves the use of heterogeneous catalysts, such as silica-supported ceric ammonium (B1175870) nitrate (B79036) (CAN·SiO2). academie-sciences.fr This method facilitates the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from this compound and aldehydes at room temperature, offering high yields and shorter reaction times. academie-sciences.fr The use of a solid-supported catalyst simplifies the purification process and allows for the catalyst to be recovered and reused, aligning with green chemistry's goal of waste prevention. openstax.orgacademie-sciences.fr
Ultrasound irradiation is another innovative technique being employed for the N-acylation of amines and sulfonamides, a key reaction in the synthesis of many this compound derivatives. orientjchem.org This method is often performed under solvent-free and catalyst-free conditions, significantly reducing the environmental impact. orientjchem.org The high efficiency and reduced reaction times associated with sonochemistry present a compelling alternative to conventional heating methods. orientjchem.org
Furthermore, researchers are exploring organocatalytic methods, which use small organic molecules as catalysts instead of metals. researchgate.net These reactions, often performed at room temperature and open to the air, offer a more sustainable pathway for the synthesis of complex heterocyclic compounds derived from this compound. researchgate.net The development of such eco-friendly synthetic routes is crucial for the large-scale and sustainable production of these valuable compounds. easychair.org
Exploration of New Biological Targets and Therapeutic Applications
The therapeutic potential of this compound derivatives is expanding as researchers identify new biological targets. A significant area of focus is the inhibition of histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells. researchgate.netnih.govresearchgate.net
A large series of 2-aminobenzanilides have been designed and synthesized as novel HDAC inhibitors. nih.gov Several of these compounds have shown potent inhibitory activity, with some exhibiting IC50 values in the nanomolar range, surpassing the efficacy of reference compounds like MS-275. researchgate.netnih.gov Fluorinated N-(2-aminophenyl)benzamide derivatives, in particular, have demonstrated significant antitumor efficacy in various human cancer cell lines, including colon, breast, and lung cancer. researchgate.netresearchgate.net One such derivative, compound 24a, not only showed potent HDAC inhibition but also significant in vivo antitumor activity in a colon cancer xenograft mouse model. researchgate.net
The versatility of the this compound scaffold allows for modifications that can target specific HDAC isoforms. For instance, introducing substituents at the 4'-position of the benzamide (B126) moiety can lead to highly selective inhibitors of HDAC1 and HDAC2. researchgate.net This selectivity is crucial for developing targeted therapies with fewer side effects. The development of proteolysis targeting chimeras (PROTACs) based on this compound derivatives is another exciting frontier. mdpi.com These PROTACs are designed to selectively degrade specific HDACs, such as HDAC8, which is implicated in neuroblastoma, offering a novel therapeutic strategy. mdpi.com
Beyond cancer, derivatives of this compound are being investigated for other therapeutic applications. Some have shown potential as antimicrobial agents and have demonstrated moderate antiviral efficacy against viruses like enterovirus 71. The ability of these compounds to interact with various biological targets, including enzymes in metabolic pathways and the blood coagulation cascade, underscores their broad therapeutic potential. smolecule.commedchemexpress.comdcchemicals.com
Development of this compound-Based Functional Materials
The unique chemical structure of this compound makes it a valuable building block for the creation of functional materials with diverse applications, particularly in the field of polymers and dyes. mdpi.comresearchgate.net The combination of an amino group and a benzanilide (B160483) framework allows for its incorporation into polymeric chains, imparting specific properties to the resulting material. mdpi.com
One area of development is the creation of dye-labeled polymers. rsc.org By functionalizing this compound with a polymerizable group, it can be directly copolymerized to create polymers with fluorescent properties. rsc.org These fluorescently tagged polymers have potential applications in various fields, including:
Biolabeling and Sensors: For tracking and sensing biological molecules. rsc.org
Energy Conversion: In the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comrsc.org
Wastewater Treatment: The affinity of certain polymers for dyes is being exploited to create materials that can remove pollutants from water. researchgate.netsoci.org Researchers have developed synthetic polymers, such as polycarbodiimide, that can effectively remove anionic dyes from contaminated water. soci.org
The synthesis of these functional polymers can be achieved through various methods, including the polymerization of colored monomers derived from this compound, polycondensation reactions, and the attachment of dye molecules to pre-existing polymer chains. mdpi.com The ability to tailor the properties of these materials by modifying the this compound structure or the polymer backbone opens up a vast design space for new functional materials. mdpi.com
Integration of Computational and Experimental Methodologies for Rational Design
The design of new this compound derivatives with specific biological activities or material properties is increasingly being guided by a powerful synergy of computational and experimental approaches. slideshare.netpharmacyconcepts.innumberanalytics.com This "rational design" process allows for a more targeted and efficient discovery pipeline. slideshare.net
Structure-Based and Ligand-Based Design: In drug discovery, computational methods are used to understand how this compound derivatives interact with their biological targets. pharmacyconcepts.in
Structure-based drug design relies on the three-dimensional structure of the target protein, often determined by X-ray crystallography. pharmacyconcepts.innih.gov This information is used to design molecules that fit precisely into the active site of the enzyme, as seen in the development of specific HDAC inhibitors. researchgate.netnih.gov Molecular docking studies, for example, can predict the binding modes of different derivatives, helping to explain their selectivity and potency. mdpi.comacs.org
Ligand-based drug design is employed when the structure of the target is unknown. pharmacyconcepts.in This approach uses the structures of known active molecules to create a pharmacophore model, which defines the essential features required for biological activity. vbspu.ac.in This model then guides the design of new compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pharmacyconcepts.in By analyzing how different structural modifications affect activity, researchers can build predictive models to design more potent compounds. This approach has been instrumental in optimizing the anticonvulsant activity of various heterocyclic compounds. ebi.ac.uk
Bridging Theory and Practice: The integration of these computational predictions with experimental synthesis and biological evaluation creates a powerful feedback loop. researchgate.net Promising candidates identified through in silico screening are synthesized and tested in the laboratory. researchgate.net The experimental results, in turn, are used to refine the computational models, leading to a more accurate and predictive design process. researchgate.netacs.org This iterative cycle of design, synthesis, and testing accelerates the discovery of novel this compound derivatives with enhanced therapeutic or material properties. researchgate.net
Q & A
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodology : Implement quality-by-design (QbD) principles. Critical process parameters (CPPs) like reaction time, temperature, and catalyst loading are optimized via DOE (Design of Experiments). In-process controls (e.g., in-line FTIR) monitor intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
